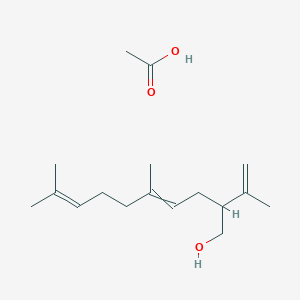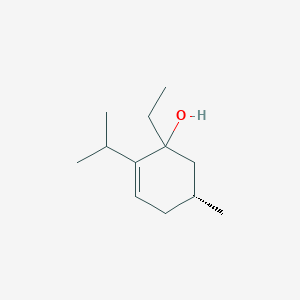![molecular formula C21H24Cl3N3O B12526719 4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide CAS No. 819883-90-4](/img/structure/B12526719.png)
4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide is a complex organic compound that features a benzamide core linked to a piperazine ring substituted with a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dichloroaniline with piperazine under controlled conditions to form 4-(2,3-dichlorophenyl)piperazine.
Linking the Piperazine to Benzamide: The next step involves the reaction of 4-(2,3-dichlorophenyl)piperazine with 4-chlorobutyryl chloride to form the intermediate compound, which is then reacted with benzamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter activity. This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-fluorobenzamide
- N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methylbenzamide
Uniqueness
4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide is unique due to the presence of the 4-chloro substituent on the benzamide ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
819883-90-4 |
|---|---|
Molecular Formula |
C21H24Cl3N3O |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
4-chloro-N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]benzamide |
InChI |
InChI=1S/C21H24Cl3N3O/c22-17-8-6-16(7-9-17)21(28)25-10-1-2-11-26-12-14-27(15-13-26)19-5-3-4-18(23)20(19)24/h3-9H,1-2,10-15H2,(H,25,28) |
InChI Key |
QIFOYUPCYRKTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)Cl)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane](/img/structure/B12526637.png)
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)

![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)



![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)




![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
